molecular formula C18H26N2O4 B7933336 [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

Cat. No.: B7933336
M. Wt: 334.4 g/mol
InChI Key: HVDMENPXNSHINT-UHFFFAOYSA-N
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Description

[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound characterized by a cyclohexyl backbone substituted with ethyl-amino and benzyloxycarbonylamino (Cbz) groups, linked to an acetic acid moiety.

Properties

IUPAC Name

2-[ethyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-11-7-6-10-15(16)19-18(23)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDMENPXNSHINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxycarbonyl Group: The initial step involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.

    Cyclohexyl Ring Formation: The next step involves the formation of the cyclohexyl ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.

    Introduction of the Amino-Acetic Acid Moiety: The final step involves the introduction of the amino-acetic acid moiety through a substitution reaction. This can be achieved by reacting the intermediate compound with chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex chemical entities. Its functional groups allow for various modifications, enabling the development of new compounds with desired properties.

Biology

  • Modulation of Biological Pathways : Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating pathways related to inflammation and pain. Its ability to influence cellular signaling pathways suggests it could play a role in therapeutic applications.

Medicine

  • Therapeutic Potential : Preliminary studies have explored its efficacy against pathogens and its potential use in treating infectious diseases. For instance, in vivo studies demonstrated that the compound exhibited significant antimicrobial activity against specific pathogens when administered at appropriate dosages.

Case Study 1: In Vivo Efficacy

A notable study involved administering the compound to mice infected with T. congolense. Results indicated that a dosage of 10 mg/kg for four consecutive days led to a full cure, highlighting its therapeutic potential against this parasite.

Study ParameterValue
Dosage10 mg/kg
Treatment Duration4 days
EfficacyFull cure observed

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that the compound has moderate absorption rates and effective tissue distribution. Understanding its metabolism is crucial for evaluating its safety and efficacy in clinical settings.

The biological activity of [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can be summarized as follows:

  • Antimicrobial Activity : Demonstrated efficacy against specific pathogens.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Cell Signaling Modulation : Influences cellular signaling pathways that could lead to apoptosis or inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The cyclohexyl ring provides structural stability, while the amino-acetic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid and analogous compounds:

Compound Name Key Structural Features Molecular Weight CAS Number Reported Applications/Properties References
This compound Cyclohexyl + Cbz-amino + ethyl-amino + acetic acid Not specified Not explicitly stated Potential peptide synthesis; listed in chemical catalogs for research use
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid Cyclohexyl + 2-amino-2-oxoethyl + acetic acid 199.25 99189-60-3 Neuroactive properties; used in protein/enzyme interaction studies
[(1-Benzyl-piperidin-2-ylMethyl)-ethyl-amino]-acetic acid Piperidine ring + benzyl + ethyl-amino + acetic acid 290.4 1353982-70-3 No direct applications stated; structural complexity suggests potential CNS-targeting activity
2-(Benzyl(methoxycarbonyl)amino)acetic acid Methoxycarbonyl (instead of Cbz) + benzyl + acetic acid 223.23 262858-33-3 Intermediate in organic synthesis; no explicit biological data
2-([(BENZYLOXY)CARBONYL]AMINO)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETIC ACID Benzodioxin ring + Cbz-amino + acetic acid 343.34 73101-08-3 Higher aromaticity; predicted physicochemical properties (e.g., pKa 3.44) suggest solubility challenges
2-([(Benzyloxy)Carbonyl]Amino)-2-Hydroxyacetic Acid Hydroxy group replaces cyclohexyl-ethyl-amino; simpler structure 239.21 Not specified Used in glycopeptide synthesis; hydroxyl group may enhance solubility

Structural and Functional Insights

  • Cyclohexyl vs. Piperidine Backbones: The cyclohexyl group in the target compound may confer greater conformational flexibility compared to the rigid piperidine ring in [(1-Benzyl-piperidin-2-ylMethyl)-ethyl-amino]-acetic acid . This flexibility could influence binding affinity in biological systems.
  • Cbz Group vs.
  • Aromaticity and Solubility : The benzodioxin-containing analog (CAS 73101-08-3) exhibits higher aromaticity, which may reduce aqueous solubility compared to the cyclohexyl-based target compound .

Biological Activity

[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl amino acids with cyclohexyl and ethyl moieties. The process often utilizes standard peptide synthesis techniques, including protection and deprotection steps to ensure the stability of functional groups during reactions.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at specific sites can enhance seizure protection in rodent models. The structure-activity relationship (SAR) indicates that small non-polar substituents at certain positions maintain or enhance anticonvulsant activity while larger groups may reduce efficacy .

Antimicrobial Activity

In related studies, compounds with similar structural motifs have demonstrated notable antimicrobial activity against various pathogens. For example, derivatives of benzylthio compounds exhibited significant antibacterial and antifungal properties against organisms such as Escherichia coli and Candida albicans . This suggests that the presence of a benzyloxycarbonyl group may contribute to enhanced biological activity.

Cancer Therapeutics

Recent patents have highlighted the potential of β-substituted β-amino acid derivatives as chemotherapeutic agents. These compounds selectively target LAT1/4F2hc transporters in tumor cells, facilitating their uptake and retention in cancerous tissues. This selectivity could make this compound a candidate for further investigation in cancer treatment protocols .

Case Study 1: Anticonvulsant Efficacy

A study investigating the anticonvulsant effects of similar compounds found that certain structural modifications led to improved efficacy in the maximal electroshock seizure test. The study emphasized the importance of hydrophobic interactions and polar modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

Another study synthesized a series of derivatives based on the benzyloxycarbonyl framework and screened them against various microbial strains. The results indicated that several compounds exhibited strong inhibitory effects, suggesting a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound reveals critical insights into its biological activity:

Structural ModificationBiological Effect
Non-polar substituentsEnhanced anticonvulsant activity
Benzylthio derivativesSignificant antimicrobial effects
β-Amino acid analogsSelective tumor targeting

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